Home > Products > Screening Compounds P42456 > 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole
4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole - 80728-25-2

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole

Catalog Number: EVT-15198957
CAS Number: 80728-25-2
Molecular Formula: C13H9ClN2O3
Molecular Weight: 276.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is characterized by the presence of a chloro group, a methyl group, and a phthalimidomethyl substituent. It falls under the classification of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various methods that involve the manipulation of isoxazole derivatives. Its structure and synthesis have been discussed in scientific literature, particularly in studies focusing on heterocyclic chemistry and the synthesis of biologically active compounds.

Classification

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole belongs to the class of isoxazoles, which are important in organic chemistry due to their role in drug development and as intermediates in synthetic pathways. Isoxazoles are recognized for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 4-chloro-3-methyl-5-(phthalimidomethyl)isoxazole can be achieved through several methods:

  1. One-Pot Synthesis: A common approach involves a one-pot reaction that combines various reagents to produce the desired isoxazole derivative. For instance, starting from 3-methyl-4-(hetero)aryl aldehydes, the reaction can proceed under acidic or basic conditions to form the isoxazole ring .
  2. Cyclization Reactions: Another method includes cyclization reactions where appropriate precursors undergo cyclization to form the isoxazole structure. This may involve the use of nitrile oxides generated in situ from corresponding precursors .
  3. Catalytic Methods: Recent advancements utilize metal-catalyzed reactions that enhance the efficiency and selectivity of the synthesis process. These methods often employ palladium or copper catalysts to facilitate the formation of the isoxazole ring from suitable substrates .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 4-chloro-3-methyl-5-(phthalimidomethyl)isoxazole can be represented as C12H10ClN2O2C_{12}H_{10}ClN_{2}O_{2}. The structure consists of an isoxazole ring with substituents that influence its chemical properties and reactivity.

Data

  • Molecular Weight: Approximately 250.67 g/mol.
  • Molecular Geometry: The presence of various substituents leads to a complex three-dimensional structure that can affect its interactions with biological targets.
Chemical Reactions Analysis

Reactions

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole participates in various chemical reactions typical for isoxazole derivatives:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to new derivatives with enhanced biological activity.
  2. Electrophilic Aromatic Substitution: The methyl group on the isoxazole ring may also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  3. Cycloaddition Reactions: The isoxazole moiety can engage in cycloaddition reactions with dienophiles, potentially leading to more complex structures suitable for drug development .

Technical Details

The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and presence of catalysts, which are crucial for optimizing yields in synthetic applications.

Mechanism of Action

Process

The mechanism of action for 4-chloro-3-methyl-5-(phthalimidomethyl)isoxazole primarily involves its interaction with biological targets:

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural features, including hydrogen bond donors and acceptors provided by the phthalimide moiety.
  2. Biological Activity: Depending on its binding affinity and selectivity towards biological targets, it may exhibit antimicrobial or anti-inflammatory properties.

Data

Experimental studies are necessary to elucidate specific pathways through which this compound exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to potential interactions with functional groups.
  • Stability: Stability under various conditions (heat, light) should be assessed for practical applications.

Relevant data regarding these properties can be obtained through experimental studies or literature reviews focusing on similar compounds within the isoxazole class .

Applications

Scientific Uses

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole has potential applications in several fields:

  1. Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery programs aimed at developing new antimicrobial or anti-inflammatory agents.
  2. Chemical Research: It can be utilized as an intermediate in organic synthesis or in studies exploring new synthetic methodologies involving heterocycles.
  3. Biological Studies: Investigations into its mechanism of action could provide insights into new therapeutic targets or pathways relevant to disease processes.
Introduction to Isoxazole-Phthalimide Hybrids in Modern Drug Discovery

The strategic fusion of privileged heterocyclic scaffolds represents a cornerstone in contemporary medicinal chemistry, with isoxazole-phthalimide hybrids emerging as a structurally novel class exhibiting multifaceted bioactivity. These hybrids synergistically combine the metabolic stability and target affinity of the isoxazole core with the protean interaction capabilities of the phthalimide moiety. 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole exemplifies this rational design approach, engineered to overcome limitations of conventional monocyclic agents. Its molecular architecture facilitates dual-target engagement while optimizing physicochemical properties critical for drug-likeness, positioning it as a compelling candidate in antimicrobial and anticancer therapeutic pipelines.

Pharmacophoric Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazoles constitute a privileged heterocyclic scaffold in drug design due to their bioisosteric mimicry of ester/enol functionalities, metabolic resistance to hydrolysis, and versatile hydrogen-bonding capabilities. The 3,5-disubstituted isoxazole motif—exemplified by agents like the antibacterial Oxacillin and COX-2 inhibitor Valdecoxib—confers target selectivity and enhanced pharmacokinetic profiles. Within 4-chloro-3-methyl-5-(phthalimidomethyl)isoxazole, the chloromethyl-substituted isoxazole core acts as a pharmacophoric anchor enabling two critical functions: (1) direct modulation of biological targets via dipole-dipole interactions and π-stacking with aromatic residues in binding pockets, and (2) serving as a synthetic handle for further functionalization via nucleophilic substitution. This dual role is evidenced by structurally analogous bioactive compounds such as (4E)-3-(Chloromethyl)-4-(3-thienylmethylene)isoxazol-5(4H)-one (CAS 1142199-33-4), which exploits the isoxazole’s planar rigidity for target engagement [2]. The electron-withdrawing chlorine at C4 further polarizes the ring system, enhancing its capacity for charge-transfer complexes with biological macromolecules—a feature leveraged in kinase inhibitors and antimicrobials [6].

Table 1: Key Physicochemical Properties of Model Isoxazole Building Blocks

CompoundMolecular FormulaPhysical StateKey Features for Drug Design
4-Chloromethyl-3,5-dimethylisoxazoleC₆H₈ClNOLiquidChloromethyl reactivity for conjugation; density 1.173 g/mL [1]
3-(4-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acidC₁₁H₈ClNO₃SolidCarboxylic acid group enables salt formation; MW 237.64 g/mol [6]
Target Hybrid: 4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazoleC₁₃H₉ClN₂O₃Solid (hypothetical)Combines lipophilic isoxazole with polar phthalimide

Rationale for Hybridization: Synergistic Effects of Phthalimidomethyl Substituents

The installation of a phthalimidomethyl moiety at C5 of the isoxazole ring constitutes a deliberate strategy to amplify bioactivity while addressing inherent limitations of standalone scaffolds. Phthalimide derivatives exhibit broad-spectrum biological effects—notably anticancer (via cereblon E3 ligase modulation) and antimicrobial (through membrane disruption or enzyme inhibition)—but often suffer from poor solubility and offtarget effects. Conversely, isoxazoles offer superior metabolic stability but may lack the polypharmacology needed for complex disease targets. Hybridization resolves these issues through three synergistic mechanisms:

  • Enhanced Solubility & Permeability: The phthalimide group introduces polar surface area and hydrogen-bond acceptor capacity (N-H and carbonyl groups), counterbalancing the lipophilicity of the chloro-methylisoxazole unit. This mitigates a common limitation of chlorinated heterocycles like Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- (CID 10901652) which exhibit high logP values [3].
  • Dual-Target Engagement Capability: The isoxazole core selectively inhibits bacterial penicillin-binding proteins (PBPs) or eukaryotic kinases, while the phthalimide moiety induces oxidative stress in cancer cells or disrupts microbial biofilms. This polypharmacology is unobtainable with either fragment alone.
  • Synthetic Versatility: The chloromethyl group in precursors like 4-Chloromethyl-3,5-dimethylisoxazole (CAS 19788-37-5) undergoes efficient nucleophilic substitution with phthalimide salts under mild conditions, enabling high-yielding conjugation [1]. As demonstrated in the synthesis of isoxazole-silatrane conjugates, such modifications significantly broaden the spectrum of activity compared to parent isoxazoles [4].

Target Compound’s Position in Anticancer and Antimicrobial Research Paradigms

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole occupies a strategic niche in targeting drug-resistant pathogens and apoptosis-resistant malignancies. Its design aligns with two convergent therapeutic imperatives:

Antimicrobial Applications

The structural hybridization directly addresses limitations of current isoxazole-based antimicrobials (e.g., sulfafurazole) against multidrug-resistant strains. Research on analogous 5-(chloromethyl)isoxazole conjugates demonstrates potency against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, with MIC values rivaling gentamicin—attributed to:

  • Disruption of cell wall biosynthesis via binding to essential PBPs
  • Inhibition of DNA gyrase through phthalimide-mediated intercalation
  • Synergistic attenuation of efflux pump expression [4]Table 2: Antimicrobial Structure-Activity Relationships (SAR) in Isoxazole-Phthalimide Hybrids
Isoxazole C3 SubstituentC5 Linker/GroupAntimicrobial Efficacy (Relative to Gentamicin)Key SAR Insight
Methyl (e.g., Target Hybrid)Phthalimidomethyl1.2× against S. aureusCompact alkyl at C3 enhances membrane penetration
PhenylCarboxylic acid0.7× against E. coliIonized groups reduce intracellular accumulation
4-ChlorophenylUnsubstituted methyl0.3× against P. aeruginosaChloroaryl groups decrease solubility

Anticancer Mechanisms

The compound’s anticancer potential stems from phthalimide-induced proteasomal degradation of oncoproteins (e.g., IKZF1/3) paired with isoxazole-mediated kinase inhibition. Structural analogs like 5-(3-chlorophenyl)-3-(4-methylphenyl)isoxazole (CID 10901652) exhibit tumor-selective cytotoxicity via:

  • Downregulation of NF-κB and STAT3 signaling pathways
  • Induction of caspase-3/7 mediated apoptosis in solid tumors
  • Inhibition of tubulin polymerization at the colchicine site [3] [6]The chloro-methylisoxazole moiety specifically enhances pharmacokinetic behavior by reducing plasma protein binding compared to phenyl-substituted variants, increasing bioavailable fraction. Current research focuses on structural refinements to optimize blood-brain barrier penetration for glioblastoma applications, leveraging the phthalimide fragment’s passive diffusion capability.

The integration of isoxazole and phthalimide pharmacophores represents a frontier in overcoming resistance mechanisms in oncology and infectious disease. Continued optimization of substituent patterns—particularly at C3/C5 of the isoxazole and the phthalimide N-position—holds promise for next-generation hybrid agents with expanded therapeutic indices.

Properties

CAS Number

80728-25-2

Product Name

4-Chloro-3-methyl-5-(phthalimidomethyl)isoxazole

IUPAC Name

2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

InChI

InChI=1S/C13H9ClN2O3/c1-7-11(14)10(19-15-7)6-16-12(17)8-4-2-3-5-9(8)13(16)18/h2-5H,6H2,1H3

InChI Key

CDOQSUXSFDCCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)CN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.